2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid
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Overview
Description
2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid is an organic compound derived from the heterocyclic compound quinoline It features a quinoline ring substituted with a hydroxy group at the 8th position and a thioacetic acid moiety at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline.
Thioether Formation: The 8-hydroxyquinoline is reacted with a suitable thioether reagent, such as methylthiol, under basic conditions to form the thioether intermediate.
Acetic Acid Introduction: The thioether intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid involves its ability to chelate metal ions. The hydroxyquinoline moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, which lacks the thioacetic acid moiety.
8-Mercaptoquinoline: A thiol analogue of 8-hydroxyquinoline.
Quinoline-5-acetic acid: A similar compound with an acetic acid moiety but lacking the thioether linkage.
Uniqueness
2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid is unique due to the presence of both the hydroxyquinoline and thioacetic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to its analogues .
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H11NO3S/c14-10-4-3-8(6-17-7-11(15)16)9-2-1-5-13-12(9)10/h1-5,14H,6-7H2,(H,15,16) |
InChI Key |
ASDNWEFEBLBHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CSCC(=O)O |
Origin of Product |
United States |
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